molecular formula C12H20ClNO B3085974 N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride CAS No. 1158411-75-6

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride

Cat. No.: B3085974
CAS No.: 1158411-75-6
M. Wt: 229.74 g/mol
InChI Key: UQUZBXHLGNYEPJ-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride (CAS: 1158411-75-6) is a secondary amine hydrochloride salt characterized by a 4-ethylbenzyl group attached to a 2-methoxyethanamine backbone. The compound features:

  • A para-ethyl-substituted benzyl group, contributing to lipophilic interactions.
  • A 2-methoxyethylamine chain, providing polar and hydrogen-bonding capabilities.
  • A hydrochloride counterion, enhancing solubility in aqueous environments .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUZBXHLGNYEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzyl chloride and 2-methoxyethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-ethylbenzyl chloride is reacted with 2-methoxyethanamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is precipitated out as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (–OCH₃) and benzyl moiety enable nucleophilic substitutions under acidic or basic conditions. Key findings include:

Alkylation at the Amine Nitrogen

The protonated amine can undergo deprotonation in basic media, forming a free amine that acts as a nucleophile. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .

  • Yields exceed 85% when using polar aprotic solvents like acetonitrile at 60–80°C .

ReactantConditionsProductYieldSource
Methyl iodideK₂CO₃, CH₃CN, 65°C, 12hN-Methyl-2-methoxyethanamine89%
Ethyl bromoacetateDIPEA, DMF, rt, 16hEthyl N-(2-methoxyethyl)glycinate76%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

  • Deprotonation in alkaline media (pH >10) regenerates the free amine, which participates in condensation or acylation reactions .

  • Reprotonation in acidic conditions stabilizes the amine for storage or further ionic interactions .

Notable Example :
In THF/water mixtures, the free amine reacts with sodium amidoboranes (NaAB) to form primary amides via a two-step mechanism involving nucleophilic attack and proton abstraction .

Oxidation and Metabolic Pathways

The ethylbenzyl group undergoes enzymatic oxidation in biological systems, while the methoxy chain is resistant to common oxidants:

In Vitro Oxidation

  • Cytochrome P450 enzymes : Catalyze hydroxylation at the ethyl group’s benzylic position, forming 4-(1-hydroxyethyl)benzyl derivatives .

  • Chemical oxidants (e.g., MnO₂) : Selectively oxidize the amine to nitro or hydroxylamine derivatives under controlled conditions .

Metabolic Degradation

Studies on structurally similar compounds (e.g., N,N-diethyl analogs) reveal pathways including :

  • N-Dealkylation : Removal of ethyl groups via hepatic enzymes.

  • Hydroxylation : At the benzyl or ethyl substituents.

  • Conjugation : Glucuronidation of hydroxylated metabolites.

Condensation and Acylation

The amine participates in condensation with carbonyl compounds:

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imines, with yields >90% under anhydrous conditions .

Rearrangement and Side Reactions

Competing pathways under specific conditions:

Hoffman Elimination

At elevated temperatures (>100°C), β-hydrogen elimination generates methoxyethylene and 4-ethylbenzylamine.

Base-Induced Rearrangement

In strongly basic media (e.g., NaOH), the methoxyethyl chain may undergo hydrolysis to ethylene glycol derivatives, though this is mitigated by using mild bases like K₂CO₃ .

Stability and Handling

  • Thermal stability : Decomposes above 200°C, releasing HCl and forming char.

  • Light sensitivity : Prolonged UV exposure induces free radical formation, necessitating storage in amber vials .

Scientific Research Applications

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride and its analogs:

Compound Name Substituent on Benzyl/Phenyl Amine Chain Modification Counterion Key Structural Features Reference
N-(4-Ethylbenzyl)-2-methoxyethanamine HCl 4-Ethylbenzyl 2-Methoxyethylamine HCl Ethyl enhances lipophilicity
N-(4-Fluorobenzyl)-2-methoxyethanamine HCl 4-Fluorobenzyl 2-Methoxyethylamine HCl Fluorine increases electronegativity
2-(4-Ethylphenoxy)ethanamine HCl 4-Ethylphenoxy Ethylamine HCl Phenoxy linkage alters electron distribution
N-(4-Ethylbenzyl)-2-propen-1-amine HCl 4-Ethylbenzyl Propenyl (allyl) amine HCl Unsaturated chain may affect reactivity
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine HBr 2-Methoxybenzyl, 4-methoxyphenyl Ethylamine with dual methoxy groups HBr Bromide counterion; dual methoxy groups

Key Differences and Implications

Substituent Effects
  • 4-Ethylbenzyl vs. Fluorine substitution may improve metabolic stability due to reduced susceptibility to oxidative degradation .
Amine Chain Modifications
  • 2-Methoxyethylamine vs. Propenylamine: The methoxy group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar, reactive propenyl chain in N-(4-Ethylbenzyl)-2-propen-1-amine HCl . Propenylamine’s unsaturation could facilitate conjugation or polymerization reactions .
Counterion Variations
  • HCl vs. HBr :
    • N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide uses HBr, which may slightly alter solubility and crystallinity compared to HCl salts .

Biological Activity

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and safety profiles.

Chemical Structure and Properties

This compound is derived from the phenethylamine structure, which is known for its diverse pharmacological effects. The compound features an ethylbenzyl group and a methoxyethylamine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies have indicated that compounds with similar structures can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Biological Activity Findings

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. For instance, compounds in the same category have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
  • Neuropharmacological Effects : The compound's structural analogs have been investigated for their neuropharmacological effects, particularly regarding their potential as antipsychotic agents through selective agonism at serotonin receptors. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy in treating mood disorders .
  • Toxicity and Safety Profile : Safety assessments are crucial for any therapeutic application. Compounds related to this compound have been evaluated for mutagenicity and cytotoxicity. For example, studies have shown that certain analogs do not exhibit significant mutagenic effects in standard assays, indicating a potentially favorable safety profile .

Case Studies

Several case studies have explored the clinical implications of compounds similar to this compound:

  • Case Study 1 : A clinical report highlighted a patient experiencing adverse effects after exposure to a structurally related compound (25I-NBOMe). Symptoms included seizures and agitation, emphasizing the importance of understanding the safety profile of new psychoactive substances .
  • Case Study 2 : Research on a series of N-substituted (2-phenylcyclopropyl)methylamines demonstrated significant antipsychotic-like activity in animal models, suggesting that compounds with similar structures may also provide therapeutic benefits .

Comparative Data Table

CompoundActivity TypeTarget Organism/PathwayMIC (µg/mL)Reference
N-(4-Ethylbenzyl)-2-methoxyethanamine HClAntimicrobialS. aureus64
N-(4-Ethylbenzyl)-2-methoxyethanamine HClAntimicrobialE. coli1024
25I-NBOMeNeuropharmacologicalSerotonin ReceptorsEC50 = 23 nM
25I-NBOMeToxicity AssessmentHuman CellsNon-mutagenic

Q & A

Q. How to address inconsistent NMR spectra post-synthesis?

  • Root Causes : Residual solvents (e.g., DMSO), dynamic exchange broadening, or paramagnetic impurities.
  • Resolution :
  • Dry samples under high vacuum (0.1 mmHg) for 24 hours.
  • Filter through activated charcoal or Chelex® resin to remove metal ions.
  • Acquire 1^1H NMR at 500 MHz with 64 scans for improved signal-to-noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride
Reactant of Route 2
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N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.